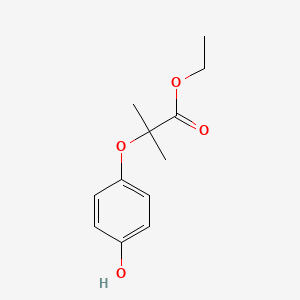

2-(4-羟基苯氧基)-2-甲基丙酸乙酯

描述

“Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate” is an organic compound . It is used mainly as a raw material for the synthesis of other compounds or for chemical research . It is also a degradation product of the herbicide fenoxaprop-ethyl (FE) in water, sediment, and water-sediment microenvironments .

Synthesis Analysis

The starting material D-lactic acid, after esterification, reacts with toluenesulfonyl chloride to yield ethyl S-2-chloro-popionate. This is then subjected to condensation with hydroquinone using KOH as the deacidifying agent to yield ethyl R-(+)-2-(4-hydroxyphenoxy) propionate . The product yield was increased from 76% to 92% after improving the reagents, raw materials, and operating method .

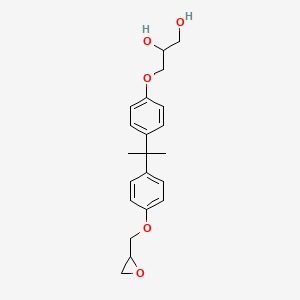

Molecular Structure Analysis

The molecular formula of “Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate” is C11H14O4 . Its average mass is 210.227 Da and its monoisotopic mass is 210.089203 Da .

Chemical Reactions Analysis

“Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate” is a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides . It could be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position, facilitated by microorganisms with hydroxylases .

Physical And Chemical Properties Analysis

“Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate” has a molecular weight of 210.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 .

科学研究应用

作为镇痛和抗血脂剂的潜在生物活性

2-[4-(乙酰氨基)苯氧基]-2-甲基丙酸乙酯(2-(4-羟基苯氧基)-2-甲基丙酸乙酯的衍生物)已被合成并表征。该化合物显示出作为镇痛和抗血脂剂的生物活性前景。它的晶体结构和初步的计算机筛选表明具有潜在的抗糖尿病、抗炎、降血脂和抗动脉粥样硬化作用(Navarrete-Vázquez et al., 2011)。

在自由基聚合中的作用

2-[1-(三甲基甲硅烷基过氧基)乙基]丙烯酸乙酯和相关化合物已被研究在自由基聚合中的链转移方面。这些化合物,包括 2-(4-羟基苯氧基)-2-甲基丙酸乙酯,在甲基丙烯酸甲酯 (MMA)、苯乙烯 (St) 和正丁基丙烯酸酯 (BA) 等各种单体的聚合过程中充当有效的链转移剂(Colombani et al., 1996)。

构象研究

2-(4-羟基苯氧基)-2-甲基丙酸乙酯已参与某些化合物的构象研究。例如,对醛和酯的 SnCl4 络合物的研究证明了受超共轭相互作用影响的特定构象偏好(Gung & Yanik, 1996)。

生物活性化合物的提取

乳酸乙酯(与 2-(4-羟基苯氧基)-2-甲基丙酸乙酯相关的化合物)已被用于从金雀花等植物中提取酚类化合物。这个过程产生了高水平的植物酚类和抗氧化剂活性的提取物,显示出在制药和食品工业中使用的前景(Lores et al., 2015)。

新型化合物的合成

另一种衍生物 2-氨基丙烯酸乙酯已被合成,并显示出通过与不同亲核试剂反应形成各种化合物的潜力(Kakimoto et al., 1982)。

作用机制

Target of Action

The primary target of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate is the enzyme Aspergillus oryzae lipase (AOL). This enzyme is a potential biocatalyst for industrial application .

Mode of Action

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate interacts with its target, AOL, through a process called hydrolysis. In this process, the compound is broken down by the enzyme, resulting in a change in its structure and function .

Biochemical Pathways

The interaction of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate with AOL affects various biochemical pathways. These include esterification, hydrolysis, alcoholysis, transesterification, aminolysis, and acidolysis . The downstream effects of these pathways result in the production of key chiral compounds for aryloxyphenoxy propionate (APP) herbicides .

Pharmacokinetics

It’s known that the compound is a liquid or solid or semi-solid or lump at room temperature . This could potentially impact its bioavailability.

Result of Action

The result of the action of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate is the increased conversion of the compound by the AOL enzyme. In the same catalytic reaction conditions, the conversion of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate by AOL can be increased 169.7% compared to the original enzyme .

Action Environment

The action, efficacy, and stability of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate can be influenced by environmental factors. For instance, the enzyme activity of AOL, which is the target of the compound, is maximum at pH 7.5 and also at 40 °C . Therefore, these conditions could potentially enhance the action of the compound.

安全和危害

未来方向

The directed evolution of Aspergillus oryzae lipase for the efficient resolution of (R,S)-ethyl-2-(4-hydroxyphenoxy) propanoate has been studied . This process resulted in a fourfold increase in lipase activity and threefold in catalytic efficiency (kcat/Km), while maintaining its excellent stereoselectivity . Therefore, AOL-3 F38N/V230R was a potential biocatalyst for obtaining key chiral compounds for aryloxyphenoxy propionate (APP) herbicides .

属性

IUPAC Name |

ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPAUSRXYPLNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962708 | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |

CAS RN |

42806-90-6 | |

| Record name | NSC 171661 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042806906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMV7N7KV4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。